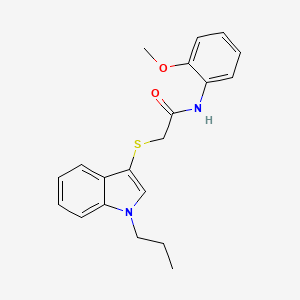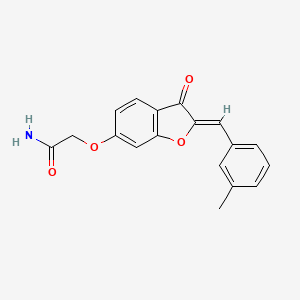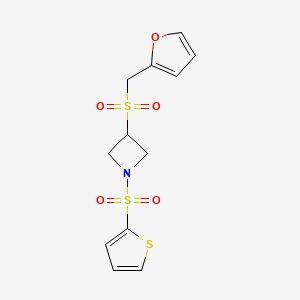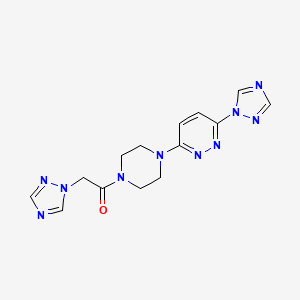
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide, also known as MPISA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MPISA belongs to the class of indole-based compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways, including the NF-κB pathway, the JAK/STAT pathway, and the MAPK pathway. This compound has also been shown to inhibit the activity of enzymes, such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to reduce the viability of cancer cells and induce apoptosis. In vivo studies have demonstrated the anti-depressant effects of this compound, which are thought to be mediated by the modulation of the HPA axis and the serotonergic system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide. One direction is to further investigate its anti-inflammatory effects and its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its anti-cancer effects and its potential as a chemotherapeutic agent. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may improve its therapeutic potential.
Méthodes De Synthèse
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has been synthesized using various methods, including the reaction of 2-methoxybenzene-1-sulfonyl chloride with 1-propylindole-3-thiol, followed by the reaction with acetic anhydride and ammonium acetate. Another method involves the reaction of 2-methoxybenzenethiol with 1-propylindole-3-carboxaldehyde, followed by the reaction with chloroacetic acid and ammonium acetate. Both methods have been reported to yield this compound in good yields and purity.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-depressant effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces the viability of cancer cells. In vivo studies have also demonstrated the anti-depressant effects of this compound in animal models. These findings suggest that this compound has potential as a therapeutic agent for various diseases.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-12-22-13-19(15-8-4-6-10-17(15)22)25-14-20(23)21-16-9-5-7-11-18(16)24-2/h4-11,13H,3,12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKLJRXYVDNDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2791931.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791932.png)

![(5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether](/img/structure/B2791938.png)

![2-(3,4-dimethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2791941.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride](/img/structure/B2791942.png)
![N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}-2-methylpropanamide](/img/structure/B2791943.png)

![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2791947.png)
![1-[3-(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2791948.png)


